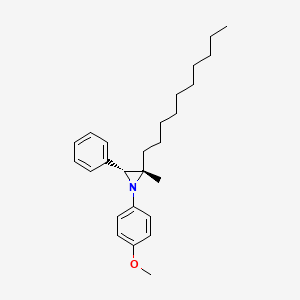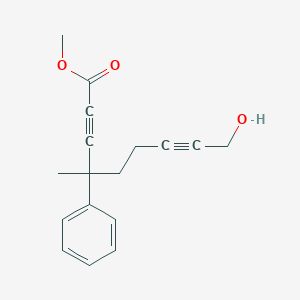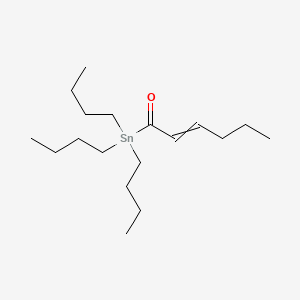
1-(Tributylstannyl)hex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tributylstannyl)hex-2-EN-1-one is an organotin compound that features a vinylstannane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tributylstannyl)hex-2-EN-1-one can be synthesized through the hydrostannation of terminal alkynes. This process involves the addition of tributyltin hydride to an alkyne in the presence of a palladium catalyst. The reaction typically proceeds with high regioselectivity, favoring the formation of the vinylstannane product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Tributylstannyl)hex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The vinylstannane moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinylstannane to alkanes.
Substitution: The stannyl group can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly employed in Stille coupling reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted alkenes or aromatic compounds.
Scientific Research Applications
1-(Tributylstannyl)hex-2-EN-1-one has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Tributylstannyl)hex-2-EN-1-one involves the formation of reactive intermediates, such as radicals or organometallic complexes. These intermediates facilitate various chemical transformations, including the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
trans-1,2-Bis(tributylstannyl)ethene: Another organotin compound with similar reactivity but different structural features.
2-(Tributylstannyl)thiophene: A related compound used in similar types of reactions.
Uniqueness
1-(Tributylstannyl)hex-2-EN-1-one is unique due to its specific vinylstannane structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in organic synthesis and material science .
Properties
CAS No. |
648428-88-0 |
|---|---|
Molecular Formula |
C18H36OSn |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
1-tributylstannylhex-2-en-1-one |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h4-5H,2-3H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
JISUAOCIWQKJAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=O)C=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)

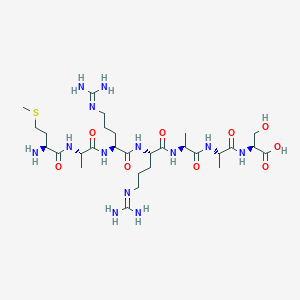
propanedinitrile](/img/structure/B15167346.png)
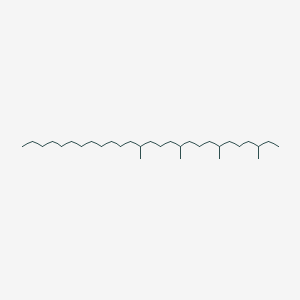

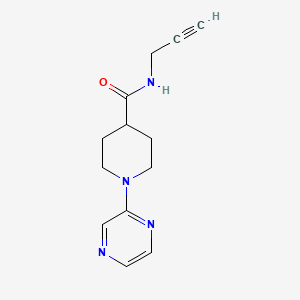
![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
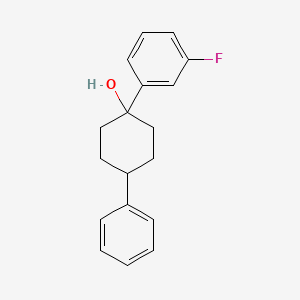
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)

